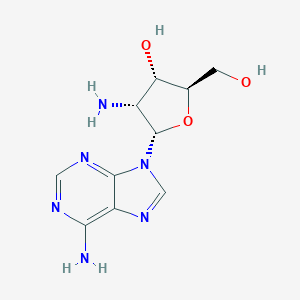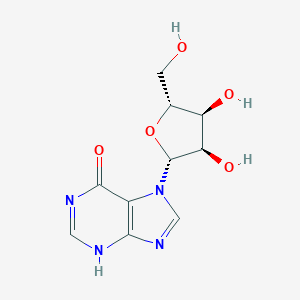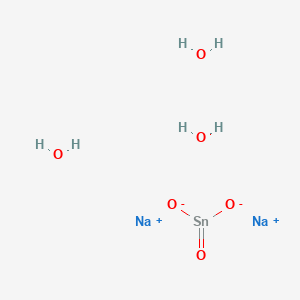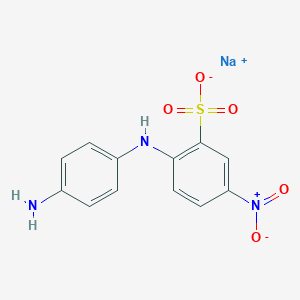
3-甲氧基-N-甲基苯胺
概述
描述
3-Methoxy-N-methylaniline, also known as N-Methyl-m-anisidine, is an organic compound with the molecular formula C8H11NO. It is a derivative of aniline, where the amino group is substituted with a methoxy group at the meta position and a methyl group on the nitrogen atom. This compound is a colorless to brown liquid with a boiling point of approximately 239-240°C .
科学研究应用
3-Methoxy-N-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially as intermediates in the synthesis of pharmaceuticals.
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals
准备方法
Synthetic Routes and Reaction Conditions: 3-Methoxy-N-methylaniline can be synthesized through various methods. One common approach involves the methylation of m-anisidine (3-methoxyaniline) using methanol in the presence of a catalyst. Cyclometalated ruthenium complexes have been shown to effectively catalyze this reaction under mild conditions (60°C) with sodium hydroxide as the base .
Industrial Production Methods: In industrial settings, the production of 3-Methoxy-N-methylaniline often involves the use of formaldehyde and formic acid in a reductive amination process. This method is efficient and scalable, making it suitable for large-scale production .
化学反应分析
Types of Reactions: 3-Methoxy-N-methylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form N-methyl-m-anisidine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group directs the substitution to the meta position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid are used for halogenation or nitration reactions.
Major Products:
Oxidation: 3-Methoxy-N-methyl-4-nitrosoaniline.
Reduction: N-Methyl-m-anisidine.
Substitution: Various substituted derivatives depending on the reagent used.
作用机制
The mechanism of action of 3-Methoxy-N-methylaniline involves its interaction with various molecular targets. The methoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It can act as a nucleophile in chemical reactions, forming covalent bonds with electrophilic centers in target molecules. This property is exploited in its use as an intermediate in the synthesis of bioactive compounds .
相似化合物的比较
N-Methylaniline: Similar structure but lacks the methoxy group.
m-Anisidine: Similar structure but lacks the methyl group on the nitrogen atom.
4-Methoxy-N-methylaniline: Similar structure but with the methoxy group at the para position
Uniqueness: 3-Methoxy-N-methylaniline is unique due to the presence of both the methoxy and methyl groups, which confer distinct chemical properties. The methoxy group increases its electron-donating ability, making it more reactive in electrophilic aromatic substitution reactions. The methyl group on the nitrogen atom enhances its stability and lipophilicity, making it a valuable intermediate in various chemical syntheses .
属性
IUPAC Name |
3-methoxy-N-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-9-7-4-3-5-8(6-7)10-2/h3-6,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMZSZMUFWRAOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80162337 | |
| Record name | N-Methyl-m-anisidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80162337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14318-66-2 | |
| Record name | 3-Methoxy-N-methylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14318-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-m-anisidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014318662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-m-anisidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80162337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyl-m-anisidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.766 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What role does 3-methoxy-N-methylaniline (VI) play in the study of the Fischer-Hepp rearrangement?
A1: 3-Methoxy-N-methylaniline (VI) is not a reactant in the Fischer-Hepp rearrangement itself, but rather a product of a competing reaction called denitrosation. The research investigates the mechanism of the Fischer-Hepp rearrangement using 3-methoxy-N-methyl-N-nitrosoaniline (IV) as a model compound. In the presence of strong nucleophiles (like SCN⁻ and SC(NH₂)₂), the yield of the expected rearrangement product (3-methoxy-N-methyl-4-nitrosoaniline (V)) decreases, while the formation of 3-methoxy-N-methylaniline (VI) through denitrosation increases []. This observation supports the proposed intramolecular mechanism for the rearrangement, as the nucleophiles are directly involved in the denitrosation pathway but not in the rearrangement itself.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-mercapto-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B77125.png)





![9-Icosyl-9-phosphabicyclo[3.3.1]nonane](/img/structure/B77139.png)





![{5-[4-(Acetyloxy)-1-methyl-2-oxocyclohexyl]-7a-methyl-1-(6-methylheptan-2-yl)octahydro-1h-inden-4-yl}acetic acid](/img/structure/B77147.png)
